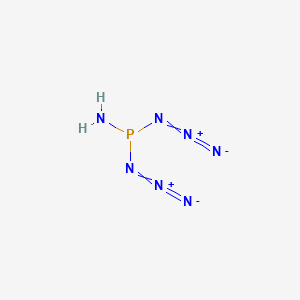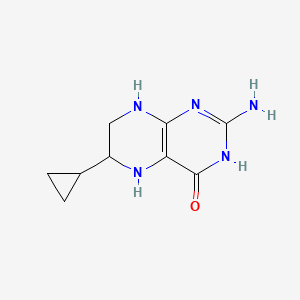
4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the pteridinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Amino Derivatives: Starting from amino derivatives and cyclopropyl ketones under acidic or basic conditions.
Condensation Reactions: Using condensation reactions between cyclopropyl amines and pteridine derivatives.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridinone derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine
Medicinally, pteridinone derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(1H)-Pteridinone, 2-amino-6-methyl-5,6,7,8-tetrahydro-
- 4(1H)-Pteridinone, 2-amino-6-ethyl-5,6,7,8-tetrahydro-
Uniqueness
The cyclopropyl group in 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- imparts unique steric and electronic properties, differentiating it from other similar compounds. This uniqueness may influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
91161-65-8 |
|---|---|
Molekularformel |
C9H13N5O |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-amino-6-cyclopropyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O/c10-9-13-7-6(8(15)14-9)12-5(3-11-7)4-1-2-4/h4-5,12H,1-3H2,(H4,10,11,13,14,15) |
InChI-Schlüssel |
AJUVNQXFHMAJQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CNC3=C(N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



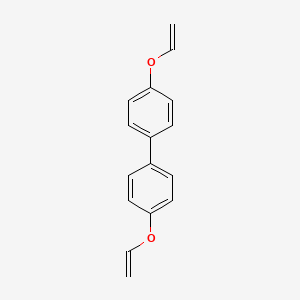
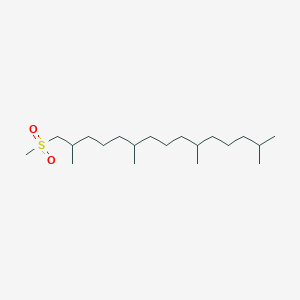
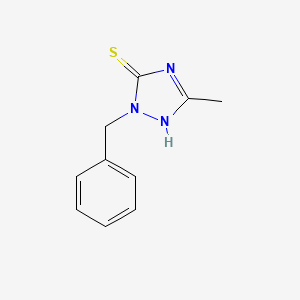
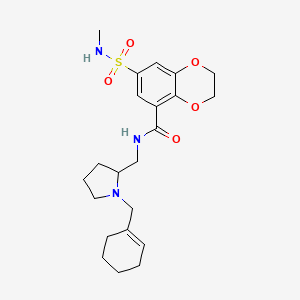
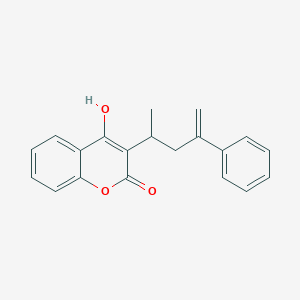
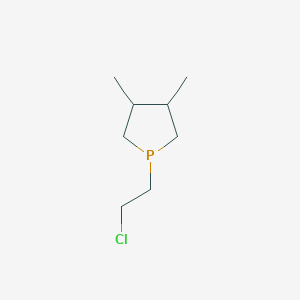
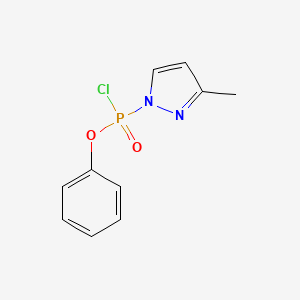

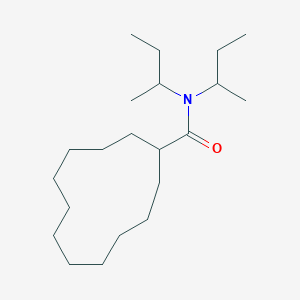
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

